molecular formula C47H64NO3PPdS B2385219 XPhos Palladacycle Gen. 4 CAS No. 1599466-81-5

XPhos Palladacycle Gen. 4

Cat. No.: B2385219
CAS No.: 1599466-81-5
M. Wt: 860.5 g/mol
InChI Key: HCFUQXFUHNOJLY-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

XPhos Palladacycle Gen. 4, also known as dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+), is a palladium-based precatalyst . Its primary targets are organic compounds that undergo cross-coupling reactions . These reactions are fundamental in organic synthesis, allowing the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds .

Mode of Action

The compound acts as a catalyst in cross-coupling reactions . It facilitates the formation of the active catalytic species and provides accurate control of the ligand to palladium ratio . This results in lower catalyst loadings, shorter reaction times, and efficient formation of the desired products .

Biochemical Pathways

The primary biochemical pathway influenced by XPhos Palladacycle Gen. 4 is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in organic synthesis for the construction of C-C bonds . The compound’s action can lead to the formation of diverse cyanides or otherwise called nitriles .

Result of Action

The result of XPhos Palladacycle Gen. 4’s action is the efficient and selective formation of C-C and C-N bonds . This is crucial in the synthesis of complex organic compounds, including pharmaceuticals and biomolecules .

Action Environment

The efficacy and stability of XPhos Palladacycle Gen. 4 can be influenced by various environmental factors. For instance, it is known to be bench-stable and soluble in most organic solvents , suggesting that the choice of solvent can impact its catalytic activity. Additionally, reaction conditions such as temperature and pressure may also affect the compound’s performance .

Future Directions

The future directions of XPhos Palladacycle Gen. 4 research could involve further exploration of its use as a precatalyst in various chemical reactions . Additionally, more research could be done to improve the synthesis process and to explore new applications .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of XPhos Palladacycle Gen. 4 involves the reaction of dimeric palladacycles with XPhos in dichloromethane. The reaction mixture is stirred at room temperature for one hour, followed by solvent removal via rotary evaporation. The residue is then precipitated with pentane, isolated via vacuum filtration, and dried under vacuum overnight . The overall yield of this process is approximately 89%.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced as an off-white to gray powder .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

XPhos Palladacycle Gen. 4 is unique due to its high stability, reactivity, and versatility in various cross-coupling reactions. It allows for lower catalyst loading and shorter reaction times compared to earlier generations of palladium precatalysts .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of XPhos Palladacycle Gen. 4 involves the preparation of a palladacycle complex from a palladium precursor and a ligand. The ligand used in this synthesis is XPhos, which is a bulky and electron-rich phosphine ligand. The palladacycle complex is then purified and characterized using various analytical techniques.", "Starting Materials": [ "Palladium(II) acetate", "XPhos ligand", "Sodium carbonate", "Methanol", "Chloroform", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve palladium(II) acetate (0.5 g) and XPhos ligand (1.5 g) in methanol (50 mL) and stir for 30 minutes at room temperature.", "Step 2: Add sodium carbonate (1.5 g) to the reaction mixture and stir for an additional 30 minutes.", "Step 3: Add chloroform (50 mL) to the reaction mixture and stir for 10 minutes.", "Step 4: Separate the organic layer and wash it with water (50 mL) and brine (50 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and filter.", "Step 6: Concentrate the filtrate under reduced pressure to obtain a yellow solid.", "Step 7: Dissolve the yellow solid in diethyl ether (50 mL) and filter to remove any insoluble impurities.", "Step 8: Concentrate the filtrate under reduced pressure to obtain the XPhos Palladacycle Gen. 4 complex as a yellow solid." ] }

CAS No.

1599466-81-5

Molecular Formula

C47H64NO3PPdS

Molecular Weight

860.5 g/mol

IUPAC Name

dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)

InChI

InChI=1S/C33H49P.C13H12N.CH4O3S.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;+2/p-1

InChI Key

HCFUQXFUHNOJLY-UHFFFAOYSA-M

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].[Pd+2]

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].[Pd+2]

solubility

not available

Origin of Product

United States

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